LY-402913

Description

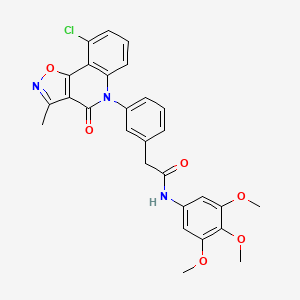

Structure

3D Structure

Properties

CAS No. |

334970-65-9 |

|---|---|

Molecular Formula |

C28H24ClN3O6 |

Molecular Weight |

534.0 g/mol |

IUPAC Name |

2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |

InChI Key |

VHYMJFJCXJXINF-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-402913; LY 402913; LY402913. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LY-402913 in MRP1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of LY-402913, a potent and selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1. MRP1 is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents, leading to multidrug resistance in cancer. This compound, a tricyclic isoxazole, has been demonstrated to effectively reverse MRP1-mediated drug resistance. This document synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and experimental workflows.

Introduction to MRP1 and Multidrug Resistance

Multidrug Resistance-Associated Protein 1 (MRP1) is a 190 kDa transmembrane protein that actively transports a diverse array of substrates, including many anticancer drugs such as doxorubicin, vincristine, and etoposide, out of the cell.[1] This efflux is an ATP-dependent process that lowers the intracellular concentration of cytotoxic agents, thereby reducing their efficacy and leading to multidrug resistance (MDR).[1] The development of MDR is a significant obstacle in cancer chemotherapy. Consequently, the inhibition of MRP1 is a promising strategy to resensitize cancer cells to existing chemotherapeutic drugs.

This compound: A Selective MRP1 Inhibitor

This compound is a novel tricyclic isoxazole compound identified as a potent and selective inhibitor of MRP1.[2] It has been shown to reverse resistance to MRP1 substrates in vitro and delay the growth of MRP1-overexpressing tumors in vivo.[2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound, demonstrating its potency and selectivity.

| Parameter | Cell Line/System | Value (EC50) | Substrate | Reference |

| Reversal of Doxorubicin Resistance | HeLa-T5 (MRP1-overexpressing) | 0.90 µM | Doxorubicin | [2] |

| Inhibition of ATP-dependent LTC4 Uptake | Membrane vesicles from HeLa-T5 cells | 1.8 µM | Leukotriene C4 | [2] |

| Selectivity vs. P-glycoprotein (P-gp/MDR1) | HL60/Adr and HL60/Vinc cells | ~22-fold | - | [2] |

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the transport function of MRP1. By binding to the transporter, this compound prevents the efflux of MRP1 substrates, leading to their intracellular accumulation and restoration of their cytotoxic effects.

While the direct effect of this compound on the ATPase activity of MRP1 has not been explicitly detailed in the available literature, the inhibition of ATP-dependent transport of substrates like Leukotriene C4 (LTC4) strongly suggests an interference with the ATP hydrolysis cycle that powers the transporter.[2] MRP1's function is intrinsically linked to its ability to bind and hydrolyze ATP to drive conformational changes necessary for substrate translocation. Inhibitors can act in several ways, including competing with the substrate for binding, preventing ATP binding or hydrolysis, or locking the transporter in a conformation that is incompetent for transport.

Logical Relationship of MRP1 Inhibition by this compound

Caption: Logical flow of MRP1-mediated drug efflux and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Doxorubicin Cytotoxicity Assay for MRP1 Reversal

This assay determines the ability of this compound to reverse MRP1-mediated resistance to doxorubicin.

Experimental Workflow: Doxorubicin Cytotoxicity Assay

Caption: Workflow for the doxorubicin cytotoxicity assay.

Materials:

-

HeLa-T5 cells (MRP1-overexpressing)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Doxorubicin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa-T5 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Addition: Prepare serial dilutions of doxorubicin in culture medium. For the reversal experiment, also prepare a set of doxorubicin dilutions containing a fixed, non-toxic concentration of this compound.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells and cells treated with this compound alone as controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the doxorubicin concentration and determine the EC50 value (the concentration of doxorubicin that inhibits cell growth by 50%) using a suitable software.

-

ATP-Dependent Leukotriene C4 (LTC4) Uptake Assay in Membrane Vesicles

This assay directly measures the inhibitory effect of this compound on the transport activity of MRP1 using inside-out membrane vesicles.

Experimental Workflow: LTC4 Uptake Assay

Caption: Workflow for the ATP-dependent LTC4 uptake assay.

Materials:

-

Inside-out membrane vesicles from HeLa-T5 cells

-

[3H]LTC4 (radiolabeled substrate)

-

ATP (adenosine triphosphate)

-

This compound

-

Transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM creatine phosphate, 100 µg/mL creatine kinase)

-

Ice-cold stop buffer (e.g., transport buffer without ATP and creatine phosphate/kinase)

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter and cocktail

Procedure:

-

Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing HeLa-T5 cells using established methods such as nitrogen cavitation followed by differential centrifugation.

-

Reaction Setup: In a microcentrifuge tube, combine the membrane vesicles (typically 5-10 µg of protein) with the transport buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate Transport: Start the transport reaction by adding a mixture of [3H]LTC4 (final concentration typically 50-100 nM) and ATP (final concentration typically 4 mM). As a negative control, substitute ATP with a non-hydrolyzable ATP analog or omit it entirely.

-

Incubation: Incubate the reaction mixture at 37°C for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

-

Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold stop buffer.

-

Filtration and Washing: Immediately filter the reaction mixture through a glass fiber filter under vacuum. Wash the filter rapidly with several volumes of ice-cold stop buffer to remove unbound [3H]LTC4.

-

Radioactivity Measurement: Place the filter in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the radioactivity measured in the absence of ATP (non-specific binding) from the values obtained in the presence of ATP to determine the ATP-dependent uptake.

-

Calculate the percentage of inhibition of LTC4 uptake for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MRP1. Its mechanism of action involves the direct inhibition of the transporter's efflux function, thereby restoring the intracellular concentration and cytotoxic efficacy of chemotherapeutic drugs. The provided experimental protocols offer a robust framework for the continued investigation of MRP1 inhibitors and their potential to overcome multidrug resistance in cancer therapy. Further studies to elucidate the precise molecular interactions between this compound and MRP1, particularly its effect on the ATPase cycle, will provide a more complete understanding of its inhibitory mechanism.

References

An In-depth Technical Guide to the Biochemical Properties of LY-402913

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1).[1][2][3] As a member of the tricyclic isoxazole class of compounds, this compound has demonstrated significant potential in reversing multidrug resistance in cancer cells, a major obstacle in successful chemotherapy.[2] This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data, experimental protocols, and its interaction with key cellular signaling pathways.

Mechanism of Action

This compound functions as a selective inhibitor of MRP1, an ATP-dependent efflux pump that actively transports a wide range of substrates out of the cell. These substrates include various anticancer drugs, such as doxorubicin and vincristine, as well as endogenous molecules like leukotriene C4 (LTC4).[2] By inhibiting the transport function of MRP1, this compound effectively increases the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby restoring their cytotoxic efficacy.[2][3]

Quantitative Biochemical Data

The following table summarizes the key quantitative parameters that define the biochemical activity of this compound.

| Parameter | Value | Cell Line/System | Substrate | Reference |

| EC50 (Doxorubicin Resistance Reversal) | 0.90 µM | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | [2][3] |

| EC50 (LTC4 Uptake Inhibition) | 1.8 µM | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 | [2] |

| Selectivity (vs. P-glycoprotein) | ~22-fold | HL60/Adr and HL60/Vinc cells | Not specified | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing MRP1 inhibitors.

Reversal of Doxorubicin Resistance Assay

This assay determines the ability of this compound to sensitize MRP1-overexpressing cancer cells to doxorubicin.

Materials:

-

HeLa-T5 (MRP1-overexpressing) and parental HeLa cells

-

Doxorubicin

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HeLa-T5 and parental HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of doxorubicin and this compound in cell culture medium.

-

Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the EC50 of doxorubicin in the presence and absence of this compound.

MRP1-Mediated Leukotriene C4 (LTC4) Uptake Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the transport of a known MRP1 substrate, LTC4, into membrane vesicles.[4]

Materials:

-

Membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5)

-

[3H]-LTC4 (radiolabeled substrate)

-

This compound

-

ATP and AMP

-

Transport buffer (e.g., sucrose-Tris-HEPES buffer)

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Vesicle Preparation: Prepare membrane vesicles from HeLa-T5 cells according to standard protocols.

-

Reaction Setup: In a 96-well plate, pre-incubate the membrane vesicles with varying concentrations of this compound or vehicle control on ice.

-

Initiate Transport: Initiate the transport reaction by adding a mixture of [3H]-LTC4 and either ATP (to measure active transport) or AMP (as a negative control) to the wells.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to allow for substrate uptake.

-

Stop Reaction: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Add scintillation fluid to the wells and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the ATP-dependent uptake of [3H]-LTC4 by subtracting the AMP control values from the ATP-containing samples. Determine the EC50 of this compound for the inhibition of LTC4 transport.

Interaction with Cellular Signaling Pathways

While direct experimental evidence for the effects of this compound on specific signaling pathways is not extensively documented in the available literature, the inhibition of MRP1 is known to have downstream consequences on cellular signaling. MRP1 plays a role in regulating intracellular levels of signaling molecules and has been linked to the modulation of the PI3K/Akt and MAPK/ERK pathways.

Potential Impact on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Some studies suggest a link between MRP1 expression and the activation of the PI3K/Akt pathway, which can contribute to drug resistance. Inhibition of MRP1 could potentially lead to a downregulation of this pro-survival pathway, thereby increasing the sensitivity of cancer cells to apoptosis-inducing chemotherapeutic agents.

Potential Impact on the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Crosstalk between MRP1 and the MAPK/ERK pathway has been reported. Inhibition of MRP1 by this compound might interfere with this crosstalk, potentially leading to a decrease in ERK activation and a subsequent reduction in cell proliferation and survival.

Conclusion

This compound is a well-characterized selective inhibitor of MRP1 with demonstrated efficacy in reversing multidrug resistance in preclinical models. Its biochemical profile, defined by its potent inhibition of MRP1-mediated transport, makes it a valuable tool for studying the role of MRP1 in cancer and other diseases. Further research into the precise molecular interactions of this compound with MRP1 and its detailed effects on downstream signaling pathways will be crucial for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. A high-throughput assay for measurement of multidrug resistance protein-mediated transport of leukotriene C4 into membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Reversing Multidrug Resistance: A Technical Guide to the Role of LY-402913

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of LY-402913 in reversing multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This compound has been identified as a selective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter responsible for the efflux of various anticancer drugs from tumor cells. By inhibiting MRP1, this compound effectively restores the intracellular concentration and efficacy of chemotherapeutic agents, offering a promising strategy to overcome drug resistance. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in preclinical models.

Mechanism of Action: Inhibition of MRP1-Mediated Efflux

Multidrug resistance is often conferred by the overexpression of ABC transporters like MRP1 (also known as ABCC1). MRP1 utilizes the energy from ATP hydrolysis to actively transport a broad range of substrates, including many clinically important anticancer drugs such as doxorubicin and vincristine, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment.

This compound acts as a potent and selective inhibitor of MRP1. Its mechanism of action involves direct interaction with the transporter, thereby blocking its substrate efflux function. This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects against resistant cancer cells.

Caption: Mechanism of this compound in reversing MRP1-mediated multidrug resistance.

Quantitative Data Summary

The efficacy of this compound in reversing MRP1-mediated multidrug resistance has been quantified in various in vitro studies. The following tables summarize the key findings.

| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |

| HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 | Not explicitly stated as fold-reversal, but EC50 for reversal was 0.90 µM | [1][2] |

| HL60/Adr (P-gp-overexpressing) | Doxorubicin | Not effective (selectivity for MRP1) | ~22-fold less potent against P-gp | [1][2] |

| HL60/Vinc (P-gp-overexpressing) | Vincristine | Not effective (selectivity for MRP1) | ~22-fold less potent against P-gp | [1][2] |

| Assay | Substrate | This compound EC50 (µM) | Cell Line/System | Reference |

| Doxorubicin Resistance Reversal | Doxorubicin | 0.90 | HeLa-T5 | [1][2] |

| MRP1-mediated LTC4 Uptake | Leukotriene C4 (LTC4) | 1.8 | Membrane vesicles from HeLa-T5 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Culture Conditions

-

HeLa-T5: A human cervical adenocarcinoma cell line engineered to overexpress MRP1. These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The MRP1 expression is maintained by the inclusion of a selection agent, such as G418.

-

HL60/Adr and HL60/Vinc: Human promyelocytic leukemia cell lines selected for resistance to doxorubicin (Adriamycin) and vincristine, respectively. These cell lines are known to overexpress P-glycoprotein (P-gp/ABCB1) and serve as negative controls to demonstrate the selectivity of this compound for MRP1 over P-gp. They are typically cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics. The resistant phenotype is maintained by the continuous presence of a low concentration of the respective selecting drug.

Doxorubicin Cytotoxicity and Resistance Reversal Assay

This assay determines the ability of this compound to sensitize MRP1-overexpressing cells to doxorubicin.

Caption: Workflow for the doxorubicin cytotoxicity and resistance reversal assay.

Protocol:

-

Cell Seeding: Seed HeLa-T5 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Addition: The following day, treat the cells with serial dilutions of doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for doxorubicin with and without this compound. The fold-reversal of resistance is calculated by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of this compound.

MRP1-Mediated Leukotriene C4 (LTC4) Uptake Assay

This assay directly measures the inhibitory effect of this compound on the transport function of MRP1 using a known high-affinity substrate, LTC4.

Protocol:

-

Membrane Vesicle Preparation: Prepare inside-out membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5) by nitrogen cavitation and differential centrifugation.

-

Transport Reaction: Incubate the membrane vesicles with radiolabeled [³H]LTC4 in a transport buffer containing ATP to energize the transporter. The reaction is initiated by the addition of the membrane vesicles to the reaction mixture containing [³H]LTC4 and various concentrations of this compound or a vehicle control.

-

Termination and Filtration: After a short incubation period (e.g., 1-5 minutes) at 37°C, terminate the transport reaction by adding ice-cold stop buffer. Rapidly filter the reaction mixture through nitrocellulose filters to separate the vesicles from the unincorporated [³H]LTC4.

-

Quantification: Wash the filters with ice-cold stop buffer and measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Determine the ATP-dependent uptake of [³H]LTC4 by subtracting the uptake in the absence of ATP from that in the presence of ATP. Calculate the EC50 value for this compound inhibition of LTC4 uptake.

In Vivo Tumor Growth Delay Study

This experiment evaluates the ability of this compound to enhance the efficacy of an MRP1 substrate chemotherapeutic agent, such as vincristine, in a preclinical animal model.

Caption: Workflow for an in vivo tumor growth delay study.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject MRP1-overexpressing tumor cells (e.g., HeLa-T5) into the flank of each mouse.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups: (1) vehicle control, (2) vincristine alone, (3) this compound alone, and (4) the combination of vincristine and this compound.

-

Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intravenous for vincristine, oral or intraperitoneal for this compound).

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Data Analysis: The study endpoint is typically when tumors in the control group reach a certain size. The primary efficacy endpoint is tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group. Statistical analysis is performed to determine the significance of the observed differences.

Conclusion

This compound has demonstrated significant potential as a selective inhibitor of MRP1, effectively reversing multidrug resistance in preclinical models. Its ability to restore the efficacy of conventional chemotherapeutic agents highlights its promise as an adjunct to cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other MRP1 inhibitors as a strategy to combat multidrug resistance in cancer.

References

The Modulatory Effect of LY-402913 on the ATPase Activity of Multidrug Resistance Protein 1 (MRP1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the effects of LY-402913, a selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), on the transporter's essential ATP hydrolysis activity. While direct quantitative data on the inhibition of ATP hydrolysis by this compound is not extensively available in the public domain, this document synthesizes the existing knowledge on its functional inhibition of MRP1-mediated transport, which is intrinsically linked to its ATPase function. Furthermore, we provide a detailed, generalized experimental protocol for assessing the impact of compounds like this compound on the vanadate-sensitive ATPase activity of MRP1. Visual representations of the MRP1 transport cycle and a conceptual workflow for inhibitor screening are also presented to facilitate a deeper understanding of the underlying mechanisms and experimental approaches.

Introduction to MRP1 and its Role in Multidrug Resistance

The Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily. These transporters are ubiquitously expressed in various tissues and play a crucial role in cellular detoxification by actively effluxing a wide range of substrates, including therapeutic drugs, toxins, and endogenous metabolites. The energy required for this transport process is derived from the hydrolysis of ATP, a reaction catalyzed by the nucleotide-binding domains (NBDs) of the protein.

Overexpression of MRP1 in cancer cells is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs. Consequently, the development of potent and selective MRP1 inhibitors is a key strategy to overcome MDR and enhance the efficacy of cancer treatments.

This compound: A Selective MRP1 Inhibitor

This compound is a tricyclic isoxazole compound identified as a selective and potent inhibitor of MRP1.[1] Its primary mechanism of action involves the modulation of MRP1's transport function, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

Quantitative Data on Functional Inhibition of MRP1 by this compound

While direct measurement of the inhibition of ATP hydrolysis by this compound is not prominently reported, its efficacy has been quantified through functional assays that measure the inhibition of substrate transport. These assays provide an indirect but physiologically relevant assessment of the compound's impact on the ATP-dependent activity of MRP1.

| Parameter | Cell Line / System | Substrate | Value | Reference |

| EC50 (Drug Resistance Reversal) | HeLa-T5 | Doxorubicin | 0.90 µM | [1] |

| EC50 (Inhibition of Substrate Uptake) | MRP1-overexpressing HeLa-T5 cell membrane vesicles | Leukotriene C4 (LTC4) | 1.8 µM | [1] |

These values demonstrate that this compound effectively inhibits the transport capabilities of MRP1 at sub-micromolar to low micromolar concentrations. This inhibition of substrate transport is a direct consequence of the interference with the ATP hydrolysis cycle that powers the transporter.

Experimental Protocol: MRP1 ATPase Activity Assay

To directly assess the effect of an inhibitor like this compound on the enzymatic activity of MRP1, a vanadate-sensitive ATPase assay is commonly employed. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The vanadate-sensitive portion of the total ATPase activity is attributed to ABC transporters like MRP1, as they are characteristically inhibited by sodium orthovanadate.

Materials and Reagents

-

MRP1-containing membrane vesicles (from Sf9 or mammalian cells overexpressing MRP1)

-

ATP (magnesium salt)

-

Sodium orthovanadate (Na3VO4)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mM EGTA)

-

Reagents for phosphate detection (e.g., Malachite Green-based reagent)

-

96-well microplates

-

Microplate reader

Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of ATP, sodium orthovanadate, and this compound in appropriate solvents. The final concentration of the solvent should be kept low (e.g., <1% DMSO) to avoid interference with the assay.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound (this compound) at various concentrations to the designated wells. Include a vehicle control (solvent only).

-

To determine the vanadate-sensitive activity, add sodium orthovanadate to a final concentration of 1 mM to a set of control wells.

-

Add the MRP1-containing membrane vesicles to all wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the transporter.

-

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 5 mM to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP hydrolysis occurs. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding the phosphate detection reagent (e.g., Malachite Green solution with a stopping agent like citric acid).

-

Allow color to develop according to the manufacturer's instructions.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green) using a microplate reader.

-

Data Analysis:

-

Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.

-

The MRP1-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (non-MRP1 ATPase activity) from the total activity (in the absence of vanadate).

-

The effect of this compound is determined by comparing the MRP1-specific ATPase activity in the presence of the compound to the vehicle control.

-

Data can be plotted as percentage of inhibition versus compound concentration to determine the IC50 value.

-

Visualizing MRP1 Function and Inhibition

MRP1 ATP Hydrolysis and Substrate Transport Cycle

The following diagram illustrates the key conformational changes of MRP1 during the ATP-dependent transport of a substrate.

Caption: Simplified schematic of the MRP1 transport cycle.

Experimental Workflow for Screening MRP1 ATPase Inhibitors

This diagram outlines the logical flow of an experiment designed to identify and characterize inhibitors of MRP1's ATPase activity.

Caption: Workflow for screening inhibitors of MRP1 ATPase activity.

Conclusion

References

Understanding the Selectivity of LY-402913 for ABCC1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of the compound LY-402913 for the ATP-binding cassette subfamily C member 1 (ABCC1), also known as multidrug resistance protein 1 (MRP1). This document collates available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's interaction with this important transporter protein.

Core Data Presentation: Selectivity and Potency of this compound

The following table summarizes the key quantitative parameters defining the potency and selectivity of this compound as an inhibitor of ABCC1.

| Parameter | Cell Line / System | Substrate | Value | Reference |

| EC50 (Doxorubicin Resistance Reversal) | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 µM | [1] |

| EC50 (LTC4 Uptake Inhibition) | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 (LTC4) | 1.8 µM | [1] |

| Selectivity vs. P-glycoprotein (ABCB1) | HL60/Adr and HL60/Vinc cells | Not specified | ~22-fold | [1] |

Key Experiments and Methodologies

The following sections provide detailed protocols for the key experiments cited in the characterization of this compound's selectivity for ABCC1. These protocols are based on the information available in the primary literature and general methodologies for similar assays.

Doxorubicin Resistance Reversal Assay

Objective: To determine the concentration of this compound required to restore the sensitivity of ABCC1-overexpressing cancer cells to doxorubicin.

Cell Line: HeLa-T5, a human cervical adenocarcinoma cell line transfected to overexpress ABCC1 (MRP1)[2].

Protocol:

-

Cell Seeding: Seed HeLa-T5 cells in 96-well plates at a density of 5 x 10³ cells per well in a suitable culture medium. Allow cells to attach for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound. Prepare a range of concentrations of doxorubicin.

-

Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) for doxorubicin in the presence of each concentration of this compound. The EC50 for resistance reversal is the concentration of this compound that restores 50% of the sensitivity to doxorubicin.

ATP-Dependent Leukotriene C4 (LTC4) Uptake Assay

Objective: To measure the direct inhibitory effect of this compound on the transport activity of ABCC1 using a known high-affinity substrate, LTC4.

System: Membrane vesicles isolated from ABCC1-overexpressing HeLa-T5 cells.

Protocol:

-

Membrane Vesicle Preparation:

-

Grow HeLa-T5 cells to a high density.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Isolate the membrane fraction by differential centrifugation.

-

Resuspend the membrane vesicles in a suitable buffer and determine the protein concentration.

-

-

Uptake Assay:

-

In a 96-well plate, incubate the membrane vesicles (typically 2.5-5 µg of protein) with varying concentrations of this compound.

-

Initiate the transport reaction by adding a reaction mixture containing a fixed concentration of [³H]LTC4 (e.g., 50 nM) and either ATP (e.g., 4 mM) or AMP (as a negative control).

-

Incubate the reaction for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 23°C or 37°C).

-

Stop the reaction by adding ice-cold buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. Determine the EC50 value for this compound, which is the concentration that inhibits 50% of the ATP-dependent [³H]LTC4 uptake.

In Vivo Tumor Growth Delay Study

Objective: To evaluate the efficacy of this compound in enhancing the anti-tumor effect of an ABCC1 substrate chemotherapeutic agent in a preclinical animal model.

Model: Nude mice bearing xenografts of MRP1-overexpressing tumors.

Protocol:

-

Tumor Implantation: Subcutaneously inject MRP1-overexpressing tumor cells into the flank of nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

Vincristine alone

-

This compound alone

-

Vincristine in combination with this compound

-

-

Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal or oral for this compound, intravenous for vincristine).

-

Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when the tumors in the control group reach a maximum allowed size.

-

Data Analysis: Compare the tumor growth rates and the time it takes for tumors to reach a certain volume (tumor growth delay) between the different treatment groups.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental logic and the biological context of this compound's action, the following diagrams are provided.

Caption: Experimental workflow for characterizing this compound's selectivity for ABCC1.

Caption: The leukotriene C4 signaling pathway and the inhibitory action of this compound on ABCC1-mediated LTC4 efflux.

References

LY-402913 as a Chemical Probe for MRP1 Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of LY-402913, a selective chemical probe for the Multidrug Resistance Protein 1 (MRP1/ABCC1). It details the compound's mechanism of action, quantitative profile, and key experimental protocols for its use in studying MRP1 function.

Introduction to Multidrug Resistance Protein 1 (MRP1)

Multidrug Resistance Protein 1 (MRP1), encoded by the ABCC1 gene, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] This 190 kDa transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide array of substrates out of the cell.[2][3] Its substrates include anticancer drugs (e.g., doxorubicin, vincristine), conjugated organic anions like the pro-inflammatory leukotriene C4 (LTC4), and glutathione (GSH) conjugates.[1][3]

MRP1 plays a dual role in cellular physiology. It is integral to tissue defense by protecting cells from xenobiotics and oxidative stress.[2] However, its overexpression in cancer cells is a significant clinical challenge, leading to multidrug resistance (MDR) and subsequent failure of chemotherapy.[2] Therefore, selective and potent chemical probes are essential tools for elucidating the complex functions of MRP1 and for developing strategies to overcome MDR.

This compound: A Selective MRP1 Chemical Probe

This compound is a potent and selective, small-molecule inhibitor of MRP1, belonging to the tricyclic isoxazole class of compounds.[4] It serves as a valuable chemical probe to investigate MRP1-mediated transport and to reverse MRP1-dependent drug resistance in experimental models.[4][5]

Mechanism of Action

MRP1 utilizes the energy from ATP hydrolysis to expel substrates, thereby lowering their intracellular concentration.[1] Many substrates, including vinca alkaloids and anthracyclines, are co-transported with GSH.[1] this compound acts by directly inhibiting this transport function. By binding to MRP1, this compound non-competitively or competitively blocks the efflux of its substrates, leading to their intracellular accumulation and, in the case of cytotoxic drugs, restoring their efficacy.

Caption: Mechanism of MRP1-mediated substrate efflux from the cell.

Caption: this compound binds to MRP1, blocking substrate efflux.

Quantitative Profile of this compound

The efficacy and selectivity of a chemical probe are defined by its quantitative parameters. This compound demonstrates potent activity against MRP1 with significant selectivity over other related transporters like P-glycoprotein (P-gp/ABCB1).

Table 1: Potency of this compound in MRP1-Overexpressing Cells

| Assay Type | Cell Line | Substrate | EC50 Value (µM) | Reference |

| Doxorubicin Resistance Reversal | HeLa-T5 | Doxorubicin | 0.90 | [4] |

| LTC4 Transport Inhibition | HeLa-T5 (Membrane Vesicles) | Leukotriene C4 | 1.8 | [4] |

EC50 (Half-maximal effective concentration) is the concentration of this compound required to achieve 50% of the maximal effect in the given assay.[6]

Table 2: Selectivity Profile of this compound

| Transporter | Activity Metric | Fold Selectivity (vs. P-gp) | Reference |

| MRP1 (ABCC1) | Reversal of drug resistance | ~22-fold more potent for MRP1 | [4][5] |

| P-glycoprotein (P-gp/ABCB1) | Reversal of drug resistance | - | [4][5] |

Experimental Protocols Using this compound

The following protocols provide a framework for using this compound to probe MRP1 function in various experimental settings.

Protocol 1: Cellular Drug Resistance Reversal Assay

This assay determines the ability of this compound to sensitize MRP1-overexpressing cancer cells to a cytotoxic substrate.

1. Materials:

- MRP1-overexpressing cell line (e.g., HeLa-T5, H69AR) and a corresponding parental/sensitive cell line.

- Cell culture medium and supplements.

- Cytotoxic MRP1 substrate (e.g., Doxorubicin, Vincristine, Etoposide).

- This compound stock solution (in DMSO).

- Cell viability reagent (e.g., MTT, PrestoBlue).

- 96-well microplates.

2. Methodology:

- Cell Seeding: Seed both MRP1-overexpressing and parental cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

- Compound Preparation: Prepare serial dilutions of the cytotoxic drug. For each drug concentration, prepare a set with a fixed concentration of this compound (e.g., 1 µM) and a set with vehicle control (DMSO).

- Treatment: Remove the old medium and add the medium containing the drug and this compound/vehicle combinations to the appropriate wells.

- Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (typically 48-72 hours).

- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

- Data Acquisition: Measure absorbance or fluorescence using a plate reader.

- Analysis: Normalize the data to untreated controls. Plot cell viability against drug concentration and determine the IC50 (drug concentration that inhibits 50% of cell growth) for each condition. The "fold reversal" is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound.

Protocol 2: MRP1-Mediated Transport Assay (LTC4 Uptake)

This assay directly measures the inhibition of MRP1 transport activity using inside-out membrane vesicles.[4]

1. Materials:

- Membrane vesicles prepared from MRP1-overexpressing cells.

- Radiolabeled substrate (e.g., [³H]-LTC4).

- Transport buffer (e.g., sucrose-Tris buffer).

- ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).

- This compound stock solution (in DMSO).

- Ice-cold stop buffer.

- Glass fiber filters.

- Scintillation fluid and counter.

2. Methodology:

- Vesicle Preparation: Prepare inside-out plasma membrane vesicles from MRP1-overexpressing cells using established methods like nitrogen cavitation or Dounce homogenization followed by differential centrifugation.

- Reaction Setup: In microcentrifuge tubes on ice, combine membrane vesicles (5-10 µg protein), transport buffer, ATP-regenerating system, and varying concentrations of this compound or vehicle control. Pre-incubate for 5-10 minutes at 37°C.

- Initiate Transport: Start the transport reaction by adding ATP and [³H]-LTC4.

- Incubation: Incubate at 37°C for a short, defined period (e.g., 1-5 minutes) where uptake is linear.

- Stop Reaction: Terminate the reaction by adding a large volume of ice-cold stop buffer.

- Filtration: Rapidly filter the mixture through a glass fiber filter under vacuum to trap the vesicles. Wash the filter immediately with more ice-cold stop buffer to remove untransported substrate.

- Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Analysis: Determine the ATP-dependent transport by subtracting the values from parallel reactions conducted without ATP. Plot the percentage of inhibition against the this compound concentration to calculate the EC50 value.[4]

Protocol 3: MRP1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by MRP1 and how it is modulated by this compound. The principle relies on the colorimetric detection of inorganic phosphate (Pi) released during hydrolysis.[7]

1. Materials:

- Purified, reconstituted MRP1 or MRP1-enriched membrane vesicles.[8]

- Assay buffer.

- ATP.

- This compound and/or a known MRP1 substrate (e.g., LTC4, Estradiol-17-β-D-glucuronide).[8]

- Sodium orthovanadate (Na3VO4), a general ABC transporter inhibitor, for control measurements.

- Reagents for Pi detection (e.g., ammonium molybdate, malachite green).

2. Methodology:

- Reaction Setup: In a 96-well plate, add MRP1-containing vesicles/proteoliposomes, assay buffer, and the test compound (this compound, vehicle, or a known substrate). Include control wells with vanadate to determine the MRP1-specific ATPase activity.

- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

- Initiate Reaction: Start the reaction by adding a defined concentration of Mg-ATP.

- Incubation: Incubate at 37°C for a time period where Pi release is linear (e.g., 20-30 minutes).

- Termination and Detection: Stop the reaction by adding the colorimetric detection reagent. After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

- Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The MRP1-specific activity is the difference between the total ATPase activity (no vanadate) and the background activity (with vanadate). Determine the effect of this compound by comparing the MRP1-specific activity in its presence to the vehicle control.

Integrated Experimental Workflow

The effective use of this compound as a chemical probe often follows a logical progression of experiments to confirm its effects on MRP1 from the cellular level to the molecular mechanism.

Caption: Logical workflow for characterizing an MRP1 inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the study of MRP1. Its ability to effectively reverse multidrug resistance in cellular models and directly inhibit the transporter's biochemical functions makes it an indispensable tool for researchers.[4][5] The protocols and data presented in this guide offer a comprehensive framework for utilizing this compound to explore the physiological and pathological roles of MRP1, investigate its mechanism of action, and aid in the development of novel therapeutics to overcome multidrug resistance in cancer.

References

- 1. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidrug resistance associated proteins in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclic isoxazoles are novel inhibitors of the multidrug resistance protein (MRP1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ATPase activity of purified and reconstituted multidrug resistance protein MRP1 from drug-selected H69AR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Tricyclic Isoxazole MRP1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel class of tricyclic isoxazole inhibitors targeting the Multidrug Resistance-Associated Protein 1 (MRP1). MRP1 is a key ATP-binding cassette (ABC) transporter that confers resistance to a wide range of anticancer drugs, making it a critical target for overcoming multidrug resistance in cancer therapy. This document details the structure-activity relationships, experimental protocols, and relevant biological pathways associated with these potent and selective MRP1 inhibitors.

Introduction: The Challenge of Multidrug Resistance and the Role of MRP1

Multidrug resistance (MDR) is a major obstacle to the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ABC transporters, such as MRP1 (ABCC1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] MRP1 is known to transport a broad spectrum of substrates, including natural product drugs like doxorubicin and vincristine, as well as conjugated organic anions such as leukotriene C4 (LTC4).[3][4] The development of small molecule inhibitors that can block the function of MRP1 is a promising strategy to reverse MDR and restore the effectiveness of chemotherapy.[1]

This guide focuses on a series of tricyclic isoxazole derivatives that have emerged as potent and selective inhibitors of MRP1. These compounds have demonstrated the ability to reverse MRP1-mediated drug resistance in cellular models and have shown efficacy in in vivo tumor models.[3][5]

Discovery and Structure-Activity Relationship (SAR) of Tricyclic Isoxazole MRP1 Inhibitors

A novel class of tricyclic isoxazoles was identified through a screening campaign as selective inhibitors of MRP1.[3] Structure-activity relationship (SAR) studies led to the optimization of this series, resulting in the identification of potent lead compounds.

Initial Lead Compound: LY402913

The initial lead compound, LY402913 , demonstrated significant MRP1 inhibitory activity. It was shown to reverse resistance to doxorubicin in MRP1-overexpressing HeLa-T5 cells and to inhibit the ATP-dependent transport of LTC4 into membrane vesicles prepared from these cells.[3]

Cyclohexyl-Linked Analogs: Enhanced Potency and Selectivity

Further SAR exploration led to the development of cyclohexyl-linked tricyclic isoxazoles, which exhibited enhanced potency and selectivity for MRP1 over other ABC transporters like P-glycoprotein (P-gp).[5] One of the most potent compounds from this series, compound 21b , showed sub-micromolar efficacy in reversing doxorubicin resistance and inhibiting LTC4 uptake.[5]

Table 1: In Vitro Activity of Key Tricyclic Isoxazole MRP1 Inhibitors

| Compound | Doxorubicin Resistance Reversal in HeLa-T5 Cells (EC50, µM) | MRP1-mediated LTC4 Uptake Inhibition (EC50, µM) | P-glycoprotein Selectivity (Fold) | Reference |

| LY402913 | 0.90 | 1.8 | ~22 | [3] |

| 21b | 0.093 | 0.064 | 1115 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of tricyclic isoxazole MRP1 inhibitors.

Synthesis of the Tricyclic Isoxazole Core

The synthesis of the core tricyclic isoxazole structure, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, is a key step in the preparation of this class of inhibitors. While specific, detailed protocols for the patented compounds are proprietary, a general approach can be outlined based on publicly available information on the synthesis of related structures.

General Synthetic Scheme:

The synthesis typically involves the construction of the isoxazole ring fused to a tetrahydropyridine core. This can be achieved through various synthetic routes, often starting from a suitable piperidine derivative. One plausible approach involves the reaction of a β-ketoester derivative of a protected piperidine with hydroxylamine to form the isoxazole ring. Subsequent modifications and deprotection steps would lead to the desired tricyclic core.

A detailed, step-by-step synthetic protocol for a closely related analog, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, has been published and can serve as a reference for the development of a synthetic route to the isoxazole core.[1]

MRP1-Mediated Doxorubicin Resistance Reversal Assay

This assay is used to determine the ability of a compound to reverse MRP1-mediated resistance to a chemotherapeutic agent, such as doxorubicin.

Cell Line: MRP1-overexpressing HeLa-T5 cells and the parental HeLa cell line.

Protocol:

-

Seed HeLa and HeLa-T5 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of doxorubicin.

-

Incubate the plates for 72 hours.

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the EC50 value, which is the concentration of the test compound that restores the sensitivity of the resistant cells to doxorubicin by 50%.

MRP1-Mediated LTC4 Uptake Inhibition Assay

This is a direct biochemical assay to measure the inhibition of MRP1 transport activity.

Preparation of Membrane Vesicles: Prepare inside-out membrane vesicles from MRP1-overexpressing cells (e.g., HeLa-T5) to expose the ATP-binding and substrate-binding sites.

Protocol:

-

Incubate the membrane vesicles with the test compound at various concentrations.

-

Initiate the transport reaction by adding ATP and radiolabeled [³H]LTC4.

-

After a short incubation period, stop the reaction by rapid filtration through a filter membrane that retains the vesicles but allows the free substrate to pass through.

-

Wash the filters to remove any non-specifically bound substrate.

-

Quantify the amount of radiolabeled LTC4 trapped inside the vesicles using liquid scintillation counting.

-

Determine the EC50 value for the inhibition of ATP-dependent LTC4 uptake.

Visualizing Key Processes

To better understand the context and workflow of this research, the following diagrams have been generated.

MRP1 Signaling and Drug Efflux

The following diagram illustrates the central role of MRP1 in mediating multidrug resistance and its interaction with various cellular components.

Drug Discovery Workflow for MRP1 Inhibitors

The discovery and development of tricyclic isoxazole MRP1 inhibitors followed a structured workflow, from initial screening to in vivo validation.

Conclusion and Future Directions

The discovery of tricyclic isoxazole MRP1 inhibitors represents a significant advancement in the development of agents to combat multidrug resistance in cancer. The lead compounds, particularly the cyclohexyl-linked analogs, have demonstrated high potency, selectivity, and in vivo efficacy. This technical guide provides a foundational understanding of this important class of molecules for researchers in the field of oncology and drug discovery.

Future research in this area may focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their potential in combination with a broader range of chemotherapeutic agents and in various cancer types where MRP1 overexpression is a significant clinical challenge. The detailed experimental protocols and workflows provided herein should serve as a valuable resource for these ongoing efforts.

References

- 1. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. slideuplift.com [slideuplift.com]

- 3. US10626123B2 - Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Intracellular Dynamics of LY-402913: A Technical Guide to Accumulation and Efflux

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-402913, a tricyclic isoxazole, is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key transporter involved in the efflux of various xenobiotics and endogenous molecules from cells. While the primary focus of research on this compound has been its ability to reverse multidrug resistance by inhibiting the efflux of other therapeutic agents, understanding its own intracellular accumulation and efflux is critical for optimizing its therapeutic application. This technical guide provides a comprehensive overview of the known characteristics of this compound and presents detailed, generalized experimental protocols for investigating its intracellular concentration and transport dynamics.

Introduction to this compound and MRP1

This compound is a small molecule inhibitor of MRP1 (also known as ABCC1), an ATP-binding cassette (ABC) transporter. MRP1 is a plasma membrane protein that actively transports a wide range of substrates, including anticancer drugs, conjugated organic anions, and inflammatory mediators, out of the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer cells, leading to reduced intracellular drug concentrations and therapeutic failure.

This compound has been shown to effectively reverse MRP1-mediated resistance to various chemotherapeutic agents. Its mechanism of action involves direct inhibition of the transport function of MRP1, thereby increasing the intracellular accumulation and efficacy of co-administered drugs.

Quantitative Data on the Inhibitory Activity of this compound

| Parameter | Cell Line/System | Substrate | Value | Reference |

| EC50 (Doxorubicin Resistance Reversal) | HeLa-T5 (MRP1-overexpressing) | Doxorubicin | 0.90 µM | |

| EC50 (LTC4 Uptake Inhibition) | Membrane vesicles from HeLa-T5 cells | Leukotriene C4 (LTC4) | 1.8 µM | |

| Selectivity vs. P-glycoprotein | HL60/Adr and HL60/Vinc cells | - | ~22-fold |

Experimental Protocols for Assessing Intracellular Accumulation and Efflux

The following are detailed, generalized protocols that can be adapted to study the intracellular accumulation and efflux of this compound. These methods are based on standard techniques used for characterizing the cellular pharmacokinetics of small molecules.

Intracellular Accumulation Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of unlabeled this compound within cells.

Principle: Cells are incubated with this compound for a defined period. After incubation, the cells are washed to remove extracellular compound, and then lysed. The intracellular concentration of this compound in the cell lysate is then determined by a validated LC-MS/MS method.

Materials:

-

Cell line of interest (e.g., MRP1-overexpressing and parental control cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Incubation: Aspirate the culture medium and replace it with a medium containing a known concentration of this compound. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Washing: To terminate the uptake, rapidly aspirate the compound-containing medium and wash the cells three times with ice-cold PBS. It is critical to perform this step quickly to prevent efflux.

-

Cell Lysis: Add a sufficient volume of lysis buffer to each well and incubate on ice for 30 minutes.

-

Lysate Collection: Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a BCA protein assay. This will be used for normalization.

-

Sample Preparation for LC-MS/MS: Precipitate proteins from the remaining lysate (e.g., with acetonitrile), centrifuge to pellet the precipitate, and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis: Express the intracellular concentration as the amount of this compound per milligram of total cell protein (e.g., ng/mg protein).

The Impact of LY-402913 on Cancer Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key ATP-binding cassette (ABC) transporter implicated in the efflux of chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance (MDR). While direct studies detailing the specific effects of this compound on intracellular signaling pathways are limited, its mechanism of action through MRP1 inhibition provides a strong basis for understanding its potential impact on critical cancer-associated signaling cascades, primarily the PI3K/Akt and MAPK pathways. This technical guide synthesizes the available information on the downstream consequences of MRP1 inhibition to provide a framework for investigating the effects of this compound on cancer cell signaling.

Introduction to this compound and MRP1

This compound is a small molecule inhibitor designed to selectively target and inhibit the function of MRP1 (also known as ABCC1). MRP1 is a transmembrane protein that actively transports a wide range of substrates, including various anticancer drugs, out of the cell in an ATP-dependent manner.[1] Overexpression of MRP1 is a common mechanism of acquired drug resistance in many types of cancer. By blocking the efflux activity of MRP1, this compound is expected to increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

The Interplay between MRP1 and Key Cancer Signaling Pathways

Emerging evidence suggests that the function and expression of MRP1 are not isolated events but are intricately linked with major intracellular signaling networks that govern cell survival, proliferation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[2][3] Several studies have indicated that the PI3K/Akt pathway can regulate the expression and activity of MRP1.[2][4] Activation of this pathway can lead to the upregulation of MRP1, contributing to drug resistance.[5] Therefore, inhibition of MRP1 by this compound may have indirect effects on the PI3K/Akt pathway by sensitizing cells to drugs that induce apoptosis, a process often suppressed by Akt signaling. Conversely, inhibiting the PI3K/Akt pathway has been shown to downregulate MRP1 expression, suggesting a potential synergistic effect when combining a PI3K/Akt inhibitor with an MRP1 inhibitor like this compound.[2][4]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 MAPK subfamilies, plays a crucial role in regulating cell growth, differentiation, and stress responses.[6] The link between MRP1 and the MAPK pathway is an area of active investigation. Some studies suggest that the expression of drug resistance proteins can be influenced by the MAPK pathway.[7] For instance, MEK inhibition has been shown to downregulate MRP1 expression in hepatocellular carcinoma cells.[6] This suggests that MRP1 activity could be modulated by MAPK signaling and that MRP1 inhibition might, in turn, influence cellular responses governed by this pathway, particularly in the context of chemotherapy-induced stress.

Quantitative Data on the Effects of MRP1 Inhibition

| Parameter | Cell Line | Treatment | Observed Effect | Reference |

| MRP1 Expression | Human hepatocellular carcinoma cells | MEK inhibitors (U0126, AZD6244) | Dose-dependent decrease in MRP1 protein expression. | [6] |

| Drug Accumulation | MRP1-overexpressing GLC4/Sb30 cells | Glibenclamide (MRP inhibitor) | Increased intracellular accumulation of calcein and vincristine. | [8] |

| Cell Viability (IC50) | Nasopharyngeal carcinoma CNE/DDP cells | LY294002 (PI3K inhibitor) | Decreased IC50 values for DDP, 5-Fu, VCR, ADM, and PTX, indicating reversal of resistance. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on cancer cell signaling pathways.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other chemotherapeutic agents.

Materials:

-

Cancer cell lines of interest (e.g., those with known MRP1 expression)

-

96-well plates

-

Complete culture medium

-

This compound

-

Chemotherapeutic agent(s)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.[9]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.[9]

Western Blot Analysis of Signaling Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status and total protein levels of key signaling molecules like Akt and ERK.[10]

Materials:

-

Cancer cell lines

-

6-well plates or larger culture dishes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MRP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound and/or other compounds for the desired time points.

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.[10]

MRP1 Transport Activity Assay

This assay measures the efflux activity of MRP1 and its inhibition by this compound using a fluorescent substrate like calcein-AM.

Materials:

-

MRP1-expressing and control cancer cell lines

-

96-well plates (black, clear bottom for fluorescence)

-

This compound

-

Calcein-AM (a fluorescent substrate of MRP1)

-

Known MRP1 inhibitors (e.g., MK-571) as positive controls

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-incubate the cells with this compound or control compounds for a specified time.

-

Add calcein-AM to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for uptake and cleavage by intracellular esterases.[11]

-

Wash the cells to remove extracellular calcein-AM.

-

Measure the intracellular fluorescence using a microplate reader or flow cytometer.[11]

-

A decrease in fluorescence indicates active MRP1-mediated efflux, while an increase in fluorescence in the presence of this compound indicates inhibition of MRP1 activity.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Impact of this compound on MRP1 and its relation to PI3K/Akt and MAPK signaling pathways.

Caption: Experimental workflow for Western Blot analysis of signaling proteins.

Caption: Workflow for MRP1 transport activity assay.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent for overcoming MRP1-mediated multidrug resistance in cancer. While its direct impact on signaling pathways requires further elucidation, its mechanism as a selective MRP1 inhibitor strongly suggests an interplay with the PI3K/Akt and MAPK pathways. Future research should focus on detailed molecular studies to dissect the precise effects of this compound on these signaling cascades. Such investigations will not only enhance our understanding of the drug's mechanism of action but also pave the way for rational combination therapies to improve cancer treatment outcomes. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the intricate relationship between MRP1 inhibition by this compound and cancer cell signaling.

References

- 1. MRP1 and its role in anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]

- 6. MEK inhibition induced downregulation of MRP1 and MRP3 expression in experimental hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of phospholipase C induces the expression of the multidrug resistance (MDR1) gene through the Raf-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY-402913 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-402913 is a potent and selective inhibitor of the Multidrug Resistance Protein 1 (MRP1), a key transporter involved in the efflux of various chemotherapeutic agents from cancer cells. Overexpression of MRP1 is a significant mechanism of multidrug resistance (MDR) in cancer, leading to treatment failure. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound in reversing MRP1-mediated drug resistance and inhibiting its transport function. The provided methodologies for cell-based cytotoxicity assays and membrane vesicle transport assays will enable researchers to effectively evaluate the potential of this compound and similar compounds in overcoming MDR.

Introduction

Multidrug resistance remains a major obstacle in the successful treatment of cancer. One of the primary mechanisms underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MRP1), which actively pump a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. This compound has been identified as a selective inhibitor of MRP1.[1][2] This document outlines detailed experimental protocols for the in vitro characterization of this compound, focusing on its ability to reverse doxorubicin resistance in MRP1-overexpressing HeLa-T5 cells and to directly inhibit the transport of the MRP1 substrate, leukotriene C4 (LTC4).

Data Presentation

The following table summarizes the quantitative data for the in vitro activity of this compound.

| Parameter | Cell Line / System | Substrate | Value |

| EC₅₀ (Doxorubicin Resistance Reversal) | HeLa-T5 | Doxorubicin | 0.90 µM |

| EC₅₀ (LTC₄ Uptake Inhibition) | HeLa-T5 membrane vesicles | [³H]Leukotriene C₄ | 1.8 µM |

| Selectivity vs. P-glycoprotein | HL60/Adr and HL60/Vinc | - | ~22-fold |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting MRP1-mediated drug efflux.

Experimental Protocols

Reversal of Doxorubicin Resistance in HeLa-T5 Cells